Flufenprox
Overview
Description
(±)-flufenprox belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group (±)-flufenprox is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (±)-flufenprox is primarily located in the membrane (predicted from logP). Outside of the human body, (±)-flufenprox can be found in cereals and cereal products. This makes (±)-flufenprox a potential biomarker for the consumption of this food product.
1-(4-chlorophenoxy)-3-{[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene is an aromatic ether that is [3-(4-chlorophenoxy)phenyl]methanol in which the hydroxy group is replaced by a 2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy group. It is an aromatic ether, an organofluorine compound and a member of monochlorobenzenes.
Scientific Research Applications
Stereoselective Metabolism in Rat Hepatocytes
Flufenprox, a chiral nonsteroidal anti-inflammatory drug, undergoes stereoselective metabolism in rat hepatocytes. This process involves the formation of this compound-S-acyl-CoA thioester and its subsequent transacylation of glutathione, forming this compound-S-acyl-glutathione. This study provides insights into the stereoselective bioactivation of this compound, contributing to the understanding of its metabolic pathways in liver cells (Grillo et al., 2010).
Ion Channel Modulation
This compound has been identified as an ion channel modulator. Initially recognized for its anti-inflammatory properties, it has been found to affect non-selective cation channels, chloride channels, as well as potassium, calcium, and sodium channels. Its broad spectrum of targets in ion channel research highlights its potential as a valuable tool in understanding molecular, cellular, and systemic levels of ion channel functioning (Guinamard, Simard, & Del Negro, 2013).
Intragastric Drug Delivery
In a study focused on improving the biopharmaceutical characteristics of this compound, kondogogu gum-Zn+2-pectinate emulgel matrices reinforced with mesoporous silica were developed for intragastric drug delivery. This approach aimed to modulate the release of this compound in a controlled manner, demonstrating its potential in enhancing drug encapsulation efficiency and sustained drug release behavior (Bera, Nadimpalli, Kumar, & Vengala, 2017).
Management of Arthritis
This compound-loaded hyaluronic acid-coated bovine serum albumin nanoparticles were formulated to improve the therapeutic efficacy of this compound in the management of arthritis. These nanoparticles showed extended in-vitro release profiles and significant reduction in joint swelling and inflammatory markers in vivo, indicating a promising therapeutic effect in arthritis management (Mohamed, El-Kamel, Hammad, & Heikal, 2022).
Biotransformation by Cunninghamella Species
The biotransformation of this compound by Cunninghamella species was explored to understand its metabolic pathways. The study identified mono- and dihydroxylated metabolites and demonstrated the species' ability to produce phase II (conjugated) metabolites, contributing to the understanding of this compound's metabolic fate in biological systems (Amadio, Gordon, & Murphy, 2010).
Enhancement of Osteogenic Differentiation
A study on flufenamic acid, a fenamic acid NSAID like this compound, demonstrated its role in enhancing osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This was achieved through inhibition of the NF-κB signaling pathway, suggesting its potential application in bone tissue engineering and treatment of osteoporosis (Liu et al., 2019).
Properties
CAS No. |
118753-05-2 |
---|---|
Molecular Formula |
C24H22ClF3O3 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |
InChI Key |
RURQAJURNPMSSK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
107713-58-6 | |
Synonyms |
1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene |
vapor_pressure |
9.75e-10 mmHg |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.